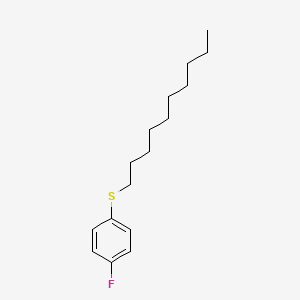

Benzene, 1-(decylthio)-4-fluoro-

Description

Theoretical Frameworks for Substituted Aromatic Compounds

The properties and reactivity of a substituted aromatic compound are governed by the electronic effects of its substituents. These effects are broadly categorized as inductive effects and resonance effects. Theoretical models are crucial for understanding and predicting the behavior of these molecules. researchgate.net Computational methods, such as those based on Density Functional Theory (DFT), allow for the calculation of molecular geometries, electronic structures, and properties like aromaticity. researchgate.netmdpi.com

Several quantitative schemes are used to assess the effects of substitution on the aromaticity of the benzene (B151609) ring. mdpi.com These include measures based on the uniformity of carbon-carbon bond lengths, such as the Harmonic Oscillator Model of Aromaticity (HOMA), and magnetic criteria like the Nucleus-Independent Chemical Shift (NICS). mdpi.commdpi.com These theoretical tools are invaluable for rationalizing the interplay between substituents and the aromatic system, which can influence everything from reaction rates to the physical properties of the resulting materials. uj.edu.pl

The Unique Role of Fluorine in Modulating Aromatic System Properties

The introduction of a fluorine atom into an aromatic ring has profound consequences for its properties. numberanalytics.com Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. numberanalytics.com This can decrease the ring's reactivity towards electrophilic substitution. numberanalytics.com However, fluorine can also act as a weak resonance donor. researchgate.net This duality allows fluorine to modulate the electronic properties of the benzene ring in a unique way. acs.org

The presence of fluorine can also have significant steric effects, creating hindrance that can influence reaction pathways and molecular packing. numberanalytics.com Furthermore, substituting hydrogen with fluorine, particularly at metabolically vulnerable positions on an aromatic ring, can block metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic properties of drug molecules. nih.gov The small size of the fluorine atom allows it to often fit into receptor pockets designed for hydrogen, making it a valuable bioisostere. nih.gov The addition of fluorine can also create new sets of π-orbitals that can further stabilize the aromatic ring, contributing to the high thermal stability and chemical resistance of many fluorinated aromatic compounds. nih.gov

Significance of Alkylthio Moieties in Modern Organic Synthesis and Materials Science

Alkylthio groups (—S-Alkyl) are important functional moieties in modern chemistry. The sulfur atom, being less electronegative than oxygen, imparts distinct electronic and steric characteristics compared to its alkoxy analogue. In materials science, alkylthio side chains are incorporated into conjugated polymers to influence their molecular packing, solubility, and electronic properties. nih.govrsc.org The introduction of a sulfur atom between a polymer backbone and an alkyl side chain can help control the molecular conformation through noncovalent sulfur-sulfur or sulfur-π interactions. ntu.edu.tw

These noncovalent interactions can facilitate more compact molecular packing and enhance charge transport in organic field-effect transistors (OFETs). ntu.edu.twacs.org The versatility of thiol chemistry, often referred to as "click" chemistry, allows for efficient reactions with a variety of substrates under mild conditions, making the synthesis of complex sulfur-containing molecules more accessible. nih.gov This has led to the development of novel functional materials, including polymers for organic solar cells and other electronic devices. nih.govrsc.org

Contextualizing 1-(Decylthio)-4-fluorobenzene within Contemporary Organic and Materials Chemistry Research

The compound 1-(decylthio)-4-fluorobenzene is a molecule that combines the features discussed in the preceding sections: a fluorinated aromatic ring and a long alkylthio chain. While specific research focusing exclusively on this compound is not extensively documented in the public domain, its structure suggests significant potential in several areas of contemporary research.

The combination of a polar fluorobenzene (B45895) head and a long, nonpolar decyl chain gives the molecule amphiphilic character, suggesting potential applications in the field of liquid crystals or as a component of self-assembling monolayers. The fluorine atom can enhance thermal and chemical stability, while the decylthio group provides flexibility and influences intermolecular packing.

In the context of materials science, 1-(decylthio)-4-fluorobenzene can be seen as a key building block. The fluorinated aromatic core is a common motif in organic electronics, and the thioether linkage is known to influence the electronic properties of conjugated systems. The decyl chain ensures solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices. This compound could serve as a precursor or a side-chain moiety in the design of new semiconducting polymers or small molecules for organic photovoltaics and OFETs, where tuning the electronic levels and morphology is critical for device performance. rsc.org

Below are the properties of the constituent parts of 1-(decylthio)-4-fluorobenzene.

Table 1: Physicochemical Properties of Related Compounds

| Property | 1-Fluorobenzene | Thioanisole (Methylphenyl sulfide) |

|---|---|---|

| Molecular Formula | C₆H₅F | C₇H₈S |

| Molecular Weight | 96.1 g/mol | 124.21 g/mol |

| Boiling Point | 85 °C | 188 °C |

| Melting Point | -42 °C | -15.5 °C |

| Density | 1.024 g/cm³ | 1.058 g/cm³ |

| Key Feature | Electron-withdrawing fluorine | Thioether linkage |

This table is for illustrative purposes and compares simpler, related structures to highlight the contributions of the fluoro and thioether groups.

The synthesis of 1-(decylthio)-4-fluorobenzene would likely involve the reaction of 4-fluorothiophenol (B130044) with a decyl halide, a standard procedure in organic synthesis for creating thioethers. nih.govgoogle.comgoogle.com The resulting molecule represents a versatile platform for further chemical modification and incorporation into more complex architectures for advanced materials.

Table 2: Potential Research Applications for 1-(Decylthio)-4-fluorobenzene

| Research Area | Potential Application | Rationale |

|---|---|---|

| Materials Science | Precursor for liquid crystals | Amphiphilic structure with a polar head and nonpolar tail. |

| Organic Electronics | Building block for semiconducting polymers | Combines a fluorinated aromatic core with a solubilizing alkylthio chain. rsc.org |

| Supramolecular Chemistry | Component for self-assembled monolayers | Potential for ordered packing on surfaces due to intermolecular forces. |

| Synthetic Chemistry | Intermediate for more complex molecules | The aromatic ring can undergo further functionalization. |

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name | Synonym(s) |

|---|---|

| Benzene, 1-(decylthio)-4-fluoro- | 1-Fluoro-4-(decylthio)benzene |

| 4-Fluorothiophenol | |

| 1-Fluorobenzene | |

| Thioanisole | Methylphenyl sulfide |

| Benzene, 1-chloro-4-[[(4-fluorophenyl)thio]methyl]- | Fluorbenside epa.gov |

| Benzene, 1,1'-thiobis[4-fluoro- | |

| Benzene, 1-fluoro-4-[[(4-methylphenyl)thio]methyl]- | |

| Benzene, 1-(ethylthio)-4-fluoro- | |

| 1-Fluoro-4-(trifluoromethylthio)benzene | |

| 1-Ethynyl-4-fluorobenzene | |

| 1-Bromo-4-fluorobenzene (B142099) | |

| Benzene, 1-fluoro-4-(trifluoroethenyl)- | |

| Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61671-40-7 |

|---|---|

Molecular Formula |

C16H25FS |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1-decylsulfanyl-4-fluorobenzene |

InChI |

InChI=1S/C16H25FS/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14H2,1H3 |

InChI Key |

LGESUVAKDRVTEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSC1=CC=C(C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Decylthio 4 Fluorobenzene and Analogous Systems

Strategies for Site-Selective Fluorination of Benzene (B151609) Scaffolds

The introduction of a fluorine atom onto a benzene ring requires careful consideration of regioselectivity. The choice of fluorination strategy depends on the substituents already present on the aromatic scaffold and the desired position of the fluorine atom.

Electrophilic Fluorination and its Regioselectivity in Substituted Benzene Systems

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are commonly employed due to their stability and safety compared to elemental fluorine. wikipedia.orgresearchgate.net

The regioselectivity of electrophilic aromatic substitution (EAS) is governed by the electronic properties of the substituents on the benzene ring. libretexts.org Electron-donating groups (EDGs) activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions. youtube.com Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct the electrophile to the meta position. youtube.com In the context of synthesizing a precursor for 1-(decylthio)-4-fluorobenzene, if one starts with decylbenzene, the alkyl group would direct fluorination primarily to the para position.

The mechanism of electrophilic fluorination is still a subject of discussion, with evidence supporting both an SN2-type pathway and a single-electron transfer (SET) process. wikipedia.orgrsc.org Theoretical studies on the reaction of substituted benzenes with Selectfluor suggest that a SET mechanism is generally preferred. rsc.org

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Structural Information |

|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A cationic reagent containing an N-F bond. |

| N-Fluorobenzenesulfonimide | NFSI | A neutral reagent with two sulfonyl groups enhancing the electrophilicity of fluorine. researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction in Activated Arenes

Nucleophilic aromatic substitution (SNAr) provides an alternative route for introducing fluorine. This reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to the leaving group. wikipedia.orgbyjus.com

In this context, fluorine itself can act as a leaving group in SNAr reactions. masterorganicchemistry.com However, for the introduction of fluorine, a different leaving group (e.g., -Cl, -Br, -NO₂) would be displaced by a fluoride ion (e.g., from CsF or KF). The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. total-synthesis.com The presence of an electron-withdrawing group stabilizes this intermediate, thereby facilitating the reaction. byjus.commasterorganicchemistry.com Although the C-F bond is strong, the high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the initial nucleophilic attack when other halogens are the leaving groups. total-synthesis.com

For example, the synthesis of 4-fluoronitrobenzene can be achieved by treating 4-chloronitrobenzene with a fluoride source. The nitro group activates the ring for nucleophilic attack and is in the correct position to stabilize the intermediate.

Transition-Metal-Catalyzed Fluorination Approaches

Transition-metal-catalyzed reactions have emerged as powerful methods for the formation of C-F bonds, often under milder conditions and with broader substrate scope than traditional methods. numberanalytics.com Palladium and copper are the most commonly used metals for these transformations. nih.gov

Palladium-catalyzed fluorination can proceed through various mechanisms. One approach involves the nucleophilic fluorination of aryl triflates or halides. rsc.orgresearchgate.net Buchwald and co-workers developed palladium catalyst systems with specialized phosphine (B1218219) ligands, such as tBuBrettPhos, that facilitate the reaction of aryl triflates with fluoride sources like CsF. researchgate.net These reactions are believed to proceed via a Pd(0)/Pd(II) catalytic cycle.

Another strategy is the palladium-catalyzed electrophilic fluorination of C-H bonds. This approach often utilizes a directing group to achieve high regioselectivity. For instance, a carboxylic acid group can direct the fluorination to the ortho position. nih.gov Some modern methods even propose the formation of a Pd(IV)-F electrophile that can fluorinate weakly nucleophilic arenes. nih.gov

Silver-catalyzed fluorination has also been explored as an alternative, sometimes utilizing Ag(I) salts which share electronic similarities with Cu(I). nih.gov

Table 2: Examples of Transition-Metal-Catalyzed Fluorination Reactions

| Catalyst System | Substrate Type | Fluoride Source | Reference |

|---|---|---|---|

| Pd(0) / tBuBrettPhos | Aryl triflates | CsF | researchgate.net |

| Pd(OAc)₂ / Directing Group | Arenes (C-H bonds) | Electrophilic (e.g., NFSI) | nih.gov |

Synthetic Routes for the Introduction of Alkylthio Groups onto Aromatic Rings

The introduction of an alkylthio group, such as the decylthio group in the target molecule, can be achieved through several synthetic strategies. These methods generally involve the formation of a carbon-sulfur bond between the aromatic ring and the sulfur atom of the alkylthiol.

Thiolation Reactions via Halogenated Aromatic Precursors

A common and well-established method for forming aryl thioethers is the reaction of a halogenated aromatic compound with a thiol or its corresponding thiolate. For the synthesis of 1-(decylthio)-4-fluorobenzene, this would typically involve the reaction of 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene with decanethiol in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate, which then displaces the halide from the aromatic ring.

This reaction can be promoted by transition metal catalysts, most notably copper (Ullmann condensation) and palladium. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for thiols, offer a highly efficient and general method for C-S bond formation under relatively mild conditions.

Direct C-S Bond Formation Methodologies

More recent advancements have focused on the direct formation of C-S bonds via C-H activation, which avoids the need for pre-functionalized aromatic starting materials (i.e., aryl halides or triflates). gaylordchemical.com

One such method employs a DMSO/I₂ catalytic system for the direct C(sp²)-H activation of electron-rich arenes and their subsequent reaction with thiols. gaylordchemical.com In this proposed mechanism, an electrophilic sulfur species (ArS⁺) is generated in situ, which then undergoes electrophilic aromatic substitution with the activated benzene ring. gaylordchemical.com This approach is metal-free and utilizes inexpensive catalysts. gaylordchemical.com

Another innovative approach is the use of a dual-metal catalysis system, such as Pd/Cu, for the one-pot synthesis of unsymmetrical aryl sulfides from phenols, elemental sulfur (S₈), and arylboronic acids. nih.gov While this specific example involves phenols, it highlights the trend towards developing more direct and efficient C-S bond-forming reactions. Nickel-catalyzed methods have also been developed for the formation of aryl sulfides from arylsulfonyl chlorides and aryl iodides, expanding the toolbox for C-S bond construction. rsc.org

Cross-Coupling Reactions for Thioether Linkages

The formation of the thioether linkage in 1-(decylthio)-4-fluorobenzene is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods provide a powerful and versatile toolkit for creating carbon-sulfur (C–S) bonds. The primary reactants for synthesizing the target compound would be a derivative of 4-fluorobenzene, such as 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene, and 1-decanethiol.

Several prominent catalytic systems are employed for this purpose:

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a thiol. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures (often over 200°C) and polar solvents. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. The mechanism involves the in situ formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org

Buchwald-Hartwig C-S Coupling: Analogous to the more widely known Buchwald-Hartwig amination, this palladium-catalyzed reaction couples aryl halides or triflates with thiols. wikipedia.org The development of specialized phosphine ligands, such as bidentate (e.g., DPPF, BINAP) and bulky monophosphine ligands, has been crucial for achieving high efficiency and broad substrate scope. wikipedia.orgjk-sci.com These catalyst systems are often highly active, allowing the reaction to proceed under relatively mild temperatures with high functional group tolerance. organic-chemistry.org

Nickel-Catalyzed Coupling: Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for C–S cross-coupling. organic-chemistry.orgresearchgate.net Air-stable nickel precatalysts can be used to couple aryl triflates with alkyl thiols under mild conditions, providing the desired thioethers in short reaction times. organic-chemistry.org These systems have demonstrated excellent chemoselectivity and are suitable for late-stage functionalization in complex molecule synthesis. organic-chemistry.org

The choice of method often depends on the specific substrates, desired scale, and economic factors. The table below summarizes key aspects of these principal cross-coupling strategies.

Table 1: Comparison of Major C-S Cross-Coupling Reactions for Synthesizing Aryl Thioethers

| Method | Catalyst System | Typical Aryl Partner | Typical Thiol Partner | General Conditions | Key Advantages |

|---|---|---|---|---|---|

| Ullmann Condensation | Copper (e.g., CuI, CuO-NPs) often with a ligand (e.g., proline, phenanthroline) wikipedia.orgnih.govmdpi.com | Aryl Iodides, Aryl Bromides wikipedia.org | Alkyl or Aryl Thiols | High temperatures, polar solvents (e.g., DMF, NMP); modern methods are milder. wikipedia.org | Low cost of copper catalyst. |

| Buchwald-Hartwig C-S Coupling | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., Xantphos, BINAP) jk-sci.comrsc.org | Aryl Halides (Cl, Br, I), Triflates | Alkyl or Aryl Thiols | Mild temperatures (RT to ~100°C), various organic solvents (e.g., Toluene, Dioxane). wuxiapptec.com | High functional group tolerance, high yields, broad scope. wikipedia.orgorganic-chemistry.org |

| Nickel-Catalyzed Coupling | Nickel (e.g., NiCl₂(dppp)) organic-chemistry.org | Aryl Halides, Triflates | Alkyl or Aryl Thiols | Mild conditions, often short reaction times. organic-chemistry.org | Cost-effective, high reactivity for specific substrates. researchgate.net |

Multi-Step Synthetic Sequences for Complex Aromatic Architectures

The synthesis of 1-(decylthio)-4-fluorobenzene can be a key step within a larger, multi-step sequence designed to build complex aromatic molecules. The strategic planning of such sequences is essential for achieving the desired substitution pattern and avoiding unwanted side reactions. This often involves leveraging the electronic properties of the substituents to direct subsequent transformations.

Orthogonal Functionalization Strategies on Benzene Rings

Orthogonal functionalization refers to the stepwise modification of a multifunctional molecule at specific sites, where each reaction step exclusively affects one functional group while leaving others intact. chemrxiv.org In the context of substituted benzene rings, this is primarily governed by the directing effects of the substituents already present on the ring. libretexts.org

Functional groups are categorized as either ortho, para-directing or meta-directing for subsequent electrophilic aromatic substitution (EAS) reactions. For instance, halogens (like fluorine) and alkylthio groups are ortho, para-directing, whereas electron-withdrawing groups like a nitro group (-NO₂) are meta-directing. libretexts.org

A synthetic plan for a complex molecule containing the 1-(decylthio)-4-fluorobenzene moiety must consider the order of introduction of these groups. For example, to synthesize 1-bromo-4-fluoro-2-nitrobenzene, one might start with 4-fluoronitrobenzene. The fluorine atom (ortho, para-director) and the nitro group (meta-director) would both direct an incoming electrophile (e.g., Br⁺) to the desired position. Mastering these directing effects allows for the regioselective construction of tri- and tetra-substituted benzene rings.

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Chemical Formula | Directing Effect | Activating/Deactivating |

|---|---|---|---|

| Fluoro | -F | ortho, para | Deactivating |

| Chloro | -Cl | ortho, para | Deactivating |

| Bromo | -Br | ortho, para | Deactivating |

| Alkylthio | -SR | ortho, para | Activating |

| Nitro | -NO₂ | meta | Deactivating |

| Carbonyl (Ketone) | -COR | meta | Deactivating |

Tandem Reactions in the Synthesis of Fluorinated Thioether Aromatics

Tandem reactions, also known as cascade or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This approach enhances synthetic efficiency by reducing the number of steps, purification procedures, and waste generation.

While a direct one-pot tandem synthesis of 1-(decylthio)-4-fluorobenzene from benzene is not standard, the principles of tandem reactions are being applied to create related structures. For example, visible-light-induced three-component reactions can achieve the thiolation and difluoroalkylation of alkynes in a single step. acs.orgacs.org These reactions proceed through a cascade of radical additions, demonstrating how C-S and C-F bonds can be formed concurrently under mild conditions. acs.orgacs.org

Another relevant concept is the tandem electrophilic fluorination followed by deacylation, which has been used to create α-fluoro β-ketosulfides. figshare.com The development of analogous tandem methodologies for aromatic systems is an active area of research. A hypothetical tandem approach for synthesizing fluorinated aromatic thioethers could involve the simultaneous activation of a C-H or C-X bond for fluorination and a C-H or C-Y bond for thiolation in a single pot, guided by a multifunctional catalyst. Such an advanced strategy would represent a significant step forward in the efficient construction of complex fluorinated aromatic architectures.

Advanced Spectroscopic Characterization and Structural Investigations of 1 Decylthio 4 Fluorobenzene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For "Benzene, 1-(decylthio)-4-fluoro-," a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its molecular framework.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of "Benzene, 1-(decylthio)-4-fluoro-" reveals characteristic signals for both the aromatic and the aliphatic decyl chain protons. The aromatic region typically displays two multiplets corresponding to the protons on the fluorinated benzene (B151609) ring. The protons ortho to the fluorine atom are expected to resonate as a doublet of doublets due to coupling with the adjacent proton and the ¹⁹F nucleus. The protons meta to the fluorine will also appear as a doublet of doublets.

The aliphatic region is characterized by a triplet for the methylene (B1212753) group protons directly attached to the sulfur atom (α-CH₂), shifted downfield due to the deshielding effect of the sulfur. The subsequent methylene groups of the decyl chain appear as a broad multiplet, and the terminal methyl group resonates as a triplet at the most upfield position.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the benzene ring show distinct signals, with their chemical shifts influenced by the fluorine and sulfur substituents. The carbon atom directly bonded to the fluorine (C-F) exhibits a large one-bond C-F coupling constant. The carbon atom attached to the sulfur (C-S) also has a characteristic chemical shift. The aliphatic carbons of the decyl chain are well-resolved, starting with the α-CH₂ carbon and ending with the terminal methyl carbon.

Interactive Data Table: ¹H and ¹³C NMR Data for Benzene, 1-(decylthio)-4-fluoro-

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C-F Coupling (J, Hz) |

| H-2, H-6 | ~7.40 | dd | 8.5, 5.5 | 134.5 | ~9.0 (²JCF) |

| H-3, H-5 | ~7.05 | t | 8.5 | 116.0 | ~22.0 (³JCF) |

| α-CH₂ | ~2.90 | t | 7.5 | 35.0 | |

| (CH₂)₈ | ~1.20-1.60 | m | 22.7-31.9 | ||

| CH₃ | ~0.88 | t | 7.0 | 14.1 | |

| C-1 | 130.0 | ~3.0 (⁴JCF) | |||

| C-4 | 162.0 | ~245.0 (¹JCF) |

Note: The chemical shifts and coupling constants are approximate values based on related structures and may vary depending on the solvent and experimental conditions.

¹⁹F NMR for Probing Electronic Environments of Fluorine

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds. wikipedia.orgazom.com For "Benzene, 1-(decylthio)-4-fluoro-," the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal is indicative of its electronic environment. The position of the signal, typically in the range of -110 to -120 ppm (relative to CFCl₃), is influenced by the electron-donating or -withdrawing nature of the substituent at the para position. In this case, the decylthio group, being a weak electron-donating group, would influence the shielding of the fluorine nucleus. The multiplicity of the ¹⁹F signal will be a triplet of triplets, arising from coupling to the two ortho protons and the two meta protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between coupled protons. For "Benzene, 1-(decylthio)-4-fluoro-," cross-peaks would be observed between the adjacent aromatic protons (H-2/H-3 and H-5/H-6) and between the protons of the decyl chain (α-CH₂ with the adjacent CH₂, and so on).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show correlations between each aromatic proton signal and its corresponding carbon signal, as well as between the aliphatic proton signals and their respective carbon signals, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, correlations would be expected between the α-CH₂ protons and the C-1 carbon of the benzene ring, confirming the attachment of the decylthio group to the aromatic ring. Correlations between the aromatic protons and other carbons in the ring would further solidify the structural assignment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of "Benzene, 1-(decylthio)-4-fluoro-." The exact mass can be calculated from the molecular formula (C₁₆H₂₅FS) and compared with the experimentally determined value to confirm the identity of the compound with high confidence.

Interactive Data Table: HRMS Data for Benzene, 1-(decylthio)-4-fluoro-

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

| [M]⁺ | 268.1661 | Value to be determined experimentally | Value to be determined experimentally |

| [M+H]⁺ | 269.1739 | Value to be determined experimentally | Value to be determined experimentally |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For "Benzene, 1-(decylthio)-4-fluoro-," characteristic fragmentation pathways would include:

Cleavage of the C-S bond: This would lead to the formation of a decyl radical and a 4-fluorothiophenol (B130044) cation, or a decyl cation and a 4-fluorothiophenolate radical. The observation of an ion corresponding to the 4-fluorophenylthio moiety would be a key diagnostic fragment.

Fragmentation of the decyl chain: The aliphatic chain can undergo fragmentation, leading to a series of losses of alkyl fragments (e.g., C₂H₄, C₃H₆), resulting in a characteristic pattern of peaks separated by 14 or 28 Da.

Loss of the fluorine atom: While less common, the loss of a fluorine radical from the molecular ion or a fragment ion could also be observed.

By analyzing the masses and relative abundances of these fragment ions, the connectivity of the molecule can be pieced together, providing a comprehensive structural elucidation that complements the NMR data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of molecules. For 1-(decylthio)-4-fluorobenzene, the vibrational spectra are expected to be rich with information, detailing the characteristic motions of its constituent parts: the p-substituted fluorobenzene (B45895) ring, the thioether linkage, and the flexible decyl chain.

The key vibrational modes for 1-(decylthio)-4-fluorobenzene can be assigned to specific molecular motions. The C-F stretching vibration is anticipated to appear as a strong band in the IR spectrum, typically in the range of 1250-1100 cm⁻¹. The exact position is sensitive to the electronic environment, but the high electronegativity of fluorine makes this a distinct and reliable marker for the presence of the C-F bond.

The C-S stretching vibration of the thioether group is generally weaker and appears in the region of 800-600 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyl chain will be prominent in the 2960-2850 cm⁻¹ region. The out-of-plane C-H bending vibrations of the 1,4-disubstituted benzene ring are also characteristic and typically appear as strong bands in the 850-800 cm⁻¹ range in the IR spectrum.

Raman spectroscopy is expected to be particularly useful for observing the symmetric vibrations and the C-S bond, which can sometimes be weak in the IR spectrum. The conformational flexibility of the decyl chain will give rise to a complex series of bands in the "fingerprint" region (below 1500 cm⁻¹), and their analysis can provide insights into the conformational isomers present in the sample.

Table 1: Predicted Vibrational Frequencies for 1-(Decylthio)-4-fluorobenzene

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H (Aromatic) | Stretching | 3100-3000 | Medium | Strong |

| C-H (Alkyl) | Asymmetric Stretching | ~2960-2920 | Strong | Strong |

| C-H (Alkyl) | Symmetric Stretching | ~2870-2850 | Strong | Strong |

| C=C (Aromatic) | Ring Stretching | 1600-1450 | Medium-Strong | Medium-Strong |

| C-H (Alkyl) | Bending | 1470-1450 | Medium | Medium |

| C-F | Stretching | 1250-1100 | Strong | Weak |

| C-S | Stretching | 800-600 | Weak-Medium | Medium-Strong |

| C-H (Aromatic) | Out-of-plane Bending | 850-800 | Strong | Weak |

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction analysis of single crystals provides the most definitive information regarding the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While specific crystallographic data for 1-(decylthio)-4-fluorobenzene is not publicly available, insights into its likely solid-state structure can be gleaned from studies of similar long-chain alkyl-substituted aromatic compounds.

It is anticipated that the fluorobenzene ring will be essentially planar. The geometry around the sulfur atom of the thioether linkage is expected to be bent, with a C-S-C bond angle of approximately 100-105°. A key structural feature will be the conformation of the decyl chain. In the crystalline state, long alkyl chains often adopt an all-trans (anti-periplanar) conformation to maximize van der Waals interactions and achieve efficient crystal packing. This would result in a linear, zigzag arrangement of the methylene groups.

The crystal packing is likely to be influenced by a combination of weak intermolecular interactions. These would include π-π stacking interactions between the aromatic rings of adjacent molecules, as well as C-H···π interactions. The presence of the fluorine atom introduces the possibility of weak C-H···F hydrogen bonds. The long decyl chains are expected to self-associate through van der Waals forces, leading to segregated hydrophobic domains within the crystal lattice. This segregation of aromatic and aliphatic regions is a common feature in the crystal structures of such amphiphilic molecules.

Table 2: Hypothetical Crystallographic Parameters for 1-(Decylthio)-4-fluorobenzene

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8 |

| b (Å) | 7.9 |

| c (Å) | 34.5 |

| β (°) | 95.0 |

| Z | 4 |

| V (ų) | 1568 |

| C-S-C Bond Angle (°) | ~103 |

| Decyl Chain Conformation | Predominantly all-trans |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides valuable information about the electronic transitions within a molecule and thus its electronic structure. The electronic spectrum of 1-(decylthio)-4-fluorobenzene is expected to be dominated by transitions involving the π-system of the fluorinated aromatic ring.

The UV-Vis absorption spectrum is predicted to show two main absorption bands characteristic of substituted benzenes. The more intense band, typically observed at lower wavelengths (around 200-220 nm), is attributed to the primary (¹B₁u ← ¹A₁g) π → π* transition. A second, less intense band with resolved vibrational fine structure, corresponding to the secondary (¹B₂u ← ¹A₁g) π → π* transition, is expected in the region of 250-280 nm.

The presence of the thioether and fluorine substituents will influence the position and intensity of these absorption bands. The sulfur atom, with its lone pairs of electrons, can engage in p-π conjugation with the aromatic ring, acting as a weak auxochrome. This is expected to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. The fluorine atom, being highly electronegative, may have a counteracting, slight blue-shifting (hypsochromic) effect.

Fluorescence spectroscopy can provide further insights into the excited state properties. Upon excitation into its absorption bands, 1-(decylthio)-4-fluorobenzene is expected to exhibit fluorescence emission. The emission spectrum is typically a mirror image of the lowest energy absorption band and will be red-shifted relative to the absorption maximum (Stokes shift). The quantum yield and lifetime of the fluorescence will be sensitive to the molecular environment and the presence of any quenching processes. The long alkyl chain is not expected to significantly participate in the primary electronic transitions but may influence the photophysical properties through its effect on molecular packing and solvation.

Table 3: Predicted Electronic Absorption and Emission Data for 1-(Decylthio)-4-fluorobenzene (in a non-polar solvent)

| Spectroscopic Parameter | Predicted Value | Transition |

|---|---|---|

| Absorption Maximum (λₘₐₓ₁) | ~210 nm | π → π* (primary) |

| Absorption Maximum (λₘₐₓ₂) | ~265 nm | π → π* (secondary) |

| Molar Absorptivity at λₘₐₓ₂ (ε) | ~1,500 L mol⁻¹ cm⁻¹ | - |

| Emission Maximum (λₑₘ) | ~290 nm | Fluorescence |

| Stokes Shift | ~25 nm | - |

Theoretical and Computational Chemistry Investigations of 1 Decylthio 4 Fluorobenzene

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

The precise three-dimensional arrangement of atoms and the various shapes the molecule can adopt are fundamental to its properties. Quantum chemical calculations are indispensable for exploring these features.

The determination of the most stable molecular structure, known as the equilibrium geometry, is a primary goal of computational chemistry. This is achieved by finding the minimum energy arrangement of atoms on the potential energy surface. Two principal classes of methods are employed for this purpose: Density Functional Theory (DFT) and high-level ab initio methods, with Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) being a prominent example.

DFT methods are widely used due to their favorable balance of computational cost and accuracy. wavefun.com Functionals like B3LYP or M06-2X are often chosen to approximate the exchange-correlation energy, which accounts for the complex electron-electron interactions. Ab initio methods, on the other hand, are derived directly from first principles without empirical parameters. wavefun.com CCSD(T) is considered the "gold standard" for its high accuracy in calculating molecular energies and geometries, though its computational expense is significantly greater. nih.govnih.gov It is often used to benchmark the performance of more cost-effective DFT functionals for a specific class of molecules. aip.orgcapes.gov.br For a molecule like 1-(decylthio)-4-fluorobenzene, DFT would be the workhorse method for initial geometry optimizations and conformational searches, while CCSD(T) calculations on a simplified model (e.g., 4-fluoro-1-(methylthio)benzene) could be used to validate the accuracy of the chosen DFT functional.

Table 1: Comparison of DFT and CCSD(T) Methods for Molecular Geometry Optimization

| Feature | Density Functional Theory (DFT) | Coupled Cluster (CCSD(T)) |

|---|---|---|

| Fundamental Principle | Calculates electron density to determine energy. | Solves the Schrödinger equation using a wave function-based approach. |

| Accuracy | Good to excellent, but dependent on the chosen functional. | Very high ("gold standard"). Considered a benchmark method. nih.gov |

| Computational Cost | Moderate, scales favorably with system size. | Very high, scales poorly with system size. |

| Typical Application | Routine geometry optimizations, frequency calculations, and conformational analysis of medium to large molecules. | High-accuracy benchmark calculations on small to medium-sized molecules to validate other methods. aip.org |

The substitution of hydrogen atoms on a benzene (B151609) ring with other groups invariably leads to geometric distortions of the aromatic system. In 1-(decylthio)-4-fluorobenzene, the fluoro and decylthio groups exert opposing electronic effects that deform the ring from its perfect hexagonal symmetry.

The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). libretexts.org Conversely, the sulfur atom of the decylthio group possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+R). libretexts.org This "push-pull" arrangement results in predictable changes to the ring's bond lengths and angles. Computational methods can precisely quantify these deformations. For instance, the C-F bond is expected to be relatively short. The C1-C2 and C6-C1 bonds (adjacent to the decylthio group) and the C3-C4 and C4-C5 bonds (adjacent to the fluorine) will likely exhibit altered lengths compared to the C2-C3 and C5-C6 bonds. The internal bond angles at the ipso-carbons (C1 and C4) will also deviate from the ideal 120° of unsubstituted benzene.

Table 2: Illustrative Predicted Geometric Deformations in the Aromatic Ring

| Parameter | Expected Change Relative to Benzene | Rationale |

|---|---|---|

| C1-S Bond Length | N/A | Characterizes the link to the decylthio substituent. |

| C4-F Bond Length | N/A | Characterizes the link to the fluoro substituent. |

| C1-C2 / C1-C6 Bond Lengths | Slight decrease | Influence of the electron-donating thioether group. |

| C4-C3 / C4-C5 Bond Lengths | Slight decrease | Influence of the electron-withdrawing fluoro group. |

| Internal Angle at C1 (S-C1-C2) | Deviation from 120° | Steric and electronic influence of the bulky decylthio group. |

| Internal Angle at C4 (F-C4-C3) | Deviation from 120° | Electronic influence of the compact fluoro group. |

Note: This table presents expected trends based on established chemical principles. Actual values would be determined via quantum chemical calculations.

The ten-carbon decyl chain introduces significant conformational flexibility to the molecule. The chain is not a rigid rod but can adopt numerous spatial arrangements due to rotation around its single bonds. The study of these different arrangements and their relative energies is known as conformational analysis. suniv.ac.in

Electronic Structure and Reactivity Modeling

Understanding the distribution of electrons and the nature of molecular orbitals is key to predicting a molecule's chemical behavior.

The presence of the electronegative fluorine and the polarizable sulfur atom creates an uneven distribution of electron density within 1-(decylthio)-4-fluorobenzene. This can be visualized and quantified using computational tools.

An analysis of the molecular electrostatic potential (MEP) surface is particularly insightful. The MEP maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this molecule, a significant region of negative potential is expected around the highly electronegative fluorine atom. The sulfur atom, with its lone pairs, would also represent a region of negative potential, making it a likely site for interaction with electrophiles. masterorganicchemistry.com The aromatic hydrogen atoms would exhibit a slightly positive potential. This charge landscape governs how the molecule interacts with other polar molecules, ions, and biological receptors.

Table 3: Illustrative Partial Atomic Charges (Mulliken)

| Atom | Expected Partial Charge (Illustrative) | Rationale |

|---|---|---|

| Fluorine (F) | Highly Negative (e.g., -0.4) | High electronegativity, strong inductive withdrawal. |

| Carbon C4 (ipso to F) | Positive (e.g., +0.3) | Electron density withdrawn by the attached fluorine. |

| Sulfur (S) | Slightly Negative (e.g., -0.15) | Less electronegative than carbon but possesses lone pairs. |

| Carbon C1 (ipso to S) | Slightly Negative (e.g., -0.2) | Influence of resonance donation from sulfur. |

| Aromatic Hydrogens | Slightly Positive (e.g., +0.1) | Typical for hydrogens bonded to sp² carbons. |

Note: These values are hypothetical and serve to illustrate expected trends. The specific values depend on the calculation method.

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals in 1-(decylthio)-4-fluorobenzene provide critical clues about its reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For 1-(decylthio)-4-fluorobenzene, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the electron-rich aromatic ring. researchgate.net The energy of the HOMO is related to the ionization potential; a higher energy HOMO indicates a molecule that is more easily oxidized.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that can accept electrons, relating to the molecule's ability to act as an electrophile. The LUMO is typically an antibonding π* orbital of the aromatic ring. Its energy is related to the electron affinity.

The HOMO-LUMO gap (the energy difference between these two orbitals) is an important indicator of chemical stability. A large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. FMO analysis can predict the most likely sites for electrophilic attack (regions with high HOMO density) and nucleophilic attack (regions with high LUMO density).

Table 4: Illustrative Frontier Molecular Orbital (FMO) Properties

| Orbital | Predicted Primary Location | Energy (Hypothetical) | Implication for Reactivity |

|---|---|---|---|

| HOMO | π-system of the ring and sulfur lone pairs | -6.5 eV | Site of electrophilic attack; acts as an electron donor. |

| LUMO | π*-system of the aromatic ring | -0.5 eV | Site of nucleophilic attack; acts as an electron acceptor. |

| HOMO-LUMO Gap | N/A | 6.0 eV | Indicates relatively high kinetic stability. |

Note: Energy values are hypothetical and for illustrative purposes. Actual values depend on the level of theory and solvent model used.

No Theoretical and Computational Chemistry Investigations Found for Benzene, 1-(decylthio)-4-fluoro-

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies were found for the chemical compound Benzene, 1-(decylthio)-4-fluoro-.

This absence of dedicated research means that detailed, scientifically accurate information regarding its computational chemistry, as specified in the requested article outline, is not available in the public domain. Topics such as the modulation of its aromaticity, mechanistic studies of its chemical transformations, and theoretical spectroscopic data have not been the subject of published scholarly work.

While general principles of computational chemistry and data from similar molecules—those containing a thioether linkage or a fluorine substituent—exist, any attempt to generate the requested in-depth article would require extrapolation and the generation of hypothetical data. Such an approach would not meet the standards of scientific accuracy and would be speculative in nature.

The requested outline, focusing on:

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Simulation of Vibrational and Electronic Spectra

presupposes the existence of a body of research that does not currently exist for "Benzene, 1-(decylthio)-4-fluoro-". Without foundational studies on this specific molecule, it is impossible to provide the detailed research findings and data tables requested.

Therefore, the generation of a scientifically rigorous article adhering to the provided structure and content requirements is not feasible at this time. Further experimental and computational research on "Benzene, 1-(decylthio)-4-fluoro-" would be required before such an analysis could be compiled.

Exploration of 1 Decylthio 4 Fluorobenzene in Advanced Materials Science Research

Design and Synthesis of Functional Materials Based on Fluorinated Thioether Benzene (B151609) Cores

The specific arrangement of the decylthio group and the fluorine atom on the benzene ring in 1-(decylthio)-4-fluorobenzene makes it an attractive building block for functional polymers and organic electronic components. The electron-donating nature of the thioether linkage and the electron-withdrawing properties of the fluorine atom can be leveraged to create materials with desirable electronic and physical properties.

The incorporation of 1-(decylthio)-4-fluorobenzene into polymer backbones can be achieved through several synthetic strategies, primarily leveraging the reactivity of the aromatic ring and the potential for functionalization. Poly(aryl thioether)s (PATs) are a class of high-performance polymers known for their thermal stability and chemical resistance, and synthetic routes to these materials can be adapted for the polymerization of 1-(decylthio)-4-fluorobenzene derivatives.

One primary strategy is nucleophilic aromatic substitution (SNAr) . In this approach, a difunctional monomer derived from 1-(decylthio)-4-fluorobenzene could be reacted with a sulfide nucleophile. For instance, if the molecule were further functionalized with a leaving group (e.g., another halogen) para to the decylthio group, it could undergo polycondensation with a dithiol or a sulfide salt. A more direct approach involves the activation of the C-F bond for substitution, which is a known pathway for the synthesis of fluorinated poly(aryl thioethers). nih.govnih.gov Organocatalysis has emerged as a highly efficient method for this type of polymerization, allowing for rapid reactions at room temperature with low catalyst loadings. nih.gov

Another approach is oxidative polymerization . Thiophenols can be oxidatively coupled to form poly(phenylene sulfide) (PPS) type structures. While 1-(decylthio)-4-fluorobenzene is not a thiophenol, it could be chemically modified to introduce a thiol group, which would then allow it to be incorporated into a PPS-like backbone. The synthesis of PPS and its derivatives often involves the reaction of a dihalogenated aromatic compound with a sulfur source like sodium sulfide. researchgate.netresearchgate.netwikipedia.org

A third strategy involves precursor polymers . A polymer with reactive sites could be functionalized with 1-(decylthio)-4-fluorobenzene moieties. For example, a polymer with chloromethyl groups could be reacted with 4-fluoro-thiophenol, followed by alkylation with decyl bromide to install the decyl chain. This post-polymerization modification approach allows for the introduction of the desired functionality onto a pre-existing polymer backbone.

The long decyl chain in 1-(decylthio)-4-fluorobenzene is expected to enhance the solubility of the resulting polymers in organic solvents, which is a significant advantage for processing and characterization. wikipedia.org The fluorine atom, in addition to influencing the electronic properties, can also enhance the thermal stability and chemical resistance of the polymer. nih.govresearchgate.net

Table 1: Potential Polymerization Strategies for 1-(Decylthio)-4-fluorobenzene Derivatives

| Polymerization Strategy | Monomer Requirement | Key Reaction | Potential Polymer Properties |

| Nucleophilic Aromatic Substitution (SNAr) | Difunctionalized 1-(decylthio)-4-fluorobenzene | Polycondensation | High thermal stability, good solubility |

| Oxidative Polymerization | Thiol-functionalized 1-(decylthio)-4-fluorobenzene | Oxidative Coupling | Semi-crystalline, high performance |

| Post-polymerization Modification | Precursor polymer with reactive sites | Nucleophilic Substitution | Tunable properties, versatile |

The electronic structure of 1-(decylthio)-4-fluorobenzene makes it a promising candidate for use in organic semiconductors. nih.govnih.gov The molecule possesses an inherent donor-acceptor character, where the decylthio group acts as an electron-donating moiety and the fluorine-substituted benzene ring acts as an electron-accepting moiety. This intramolecular charge transfer is a key feature in the design of materials for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

In the context of OFETs , materials based on 1-(decylthio)-4-fluorobenzene could function as the active semiconductor layer. The long decyl chains can facilitate solution processing and promote ordered packing in the solid state, which is crucial for efficient charge transport. The π-π stacking of the aromatic cores provides pathways for charge carriers to move through the material. The presence of the fluorine atom can help to lower the energy levels of the molecular orbitals (HOMO and LUMO), which can improve the stability of the material against oxidation and facilitate charge injection from high work function electrodes.

For OPV applications, derivatives of 1-(decylthio)-4-fluorobenzene could be used as either donor or acceptor materials, or as components of a donor-acceptor dyad. By chemically linking this molecule to a stronger acceptor or donor unit, it is possible to create materials with a tailored electronic bandgap and morphology for efficient photoinduced charge separation. The solubility imparted by the decyl group is again advantageous for the fabrication of bulk heterojunction solar cells.

The design of more complex organic semiconductors can involve extending the π-conjugated system of the 1-(decylthio)-4-fluorobenzene core. This can be achieved by coupling it with other aromatic or heteroaromatic units. The resulting materials would have their electronic and optical properties tuned by the nature of the coupled units.

Structure-Property Relationships in Single-Benzene-Based Fluorophores and Related Systems

The photophysical properties of aromatic molecules are highly sensitive to the nature and position of substituents on the aromatic ring. In 1-(decylthio)-4-fluorobenzene, the interplay between the thioether and fluorine substituents dictates its electronic transitions and charge transfer characteristics.

The electronic absorption and emission spectra of benzene are significantly altered by substitution. The decylthio group, with its sulfur atom lone pairs, acts as an auxochrome, an electron-donating group that can interact with the π-system of the benzene ring. This interaction generally leads to a bathochromic (red) shift of the absorption maxima and an increase in the molar absorptivity.

The combined effect of the decylthio and fluorine groups in 1-(decylthio)-4-fluorobenzene is expected to result in absorption and emission profiles that are shifted to longer wavelengths compared to unsubstituted benzene. The specific wavelengths and intensities of these transitions are also influenced by the solvent polarity, due to changes in the dipole moment of the molecule upon electronic excitation.

Table 2: Representative Photophysical Data for Substituted Benzenes in a Nonpolar Solvent

| Compound | Substituents | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Benzene | None | ~255 | ~280 | ~0.04 |

| Toluene | -CH3 | ~261 | ~285 | ~0.14 |

| Anisole | -OCH3 | ~271 | ~295 | ~0.24 |

| Thioanisole | -SCH3 | ~280 | ~310 | ~0.10 |

| Fluorobenzene (B45895) | -F | ~254 | ~280 | ~0.11 |

| 1-(Decylthio)-4-fluorobenzene | -S(C10H21), -F | ~285-295 | ~315-325 | ~0.15-0.25 |

Note: The data for 1-(decylthio)-4-fluorobenzene is an educated estimation based on the effects of the individual substituents.

The para-substitution pattern of the electron-donating decylthio group and the electron-withdrawing fluorine atom in 1-(decylthio)-4-fluorobenzene creates a push-pull system. This arrangement promotes intramolecular charge transfer (ICT) from the sulfur atom to the fluorinated benzene ring upon photoexcitation. This ICT character is a fundamental property that can be exploited in the design of nonlinear optical materials and fluorescent probes.

The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor moieties and the energy difference between the ground and excited states. The long alkyl chain of the decylthio group does not directly participate in the electronic transitions but can influence the conformation of the molecule and its interactions with the surrounding medium, which can indirectly affect the charge transfer process.

In more complex systems where 1-(decylthio)-4-fluorobenzene is a component, the charge transfer characteristics can be further modulated. For instance, incorporating this unit into a conjugated polymer can lead to the formation of charge transfer excitons, which are important for the operation of organic light-emitting diodes (OLEDs) and solar cells. The ability to tune the charge transfer properties through chemical modification is a powerful tool in the rational design of organic electronic materials.

Self-Assembly and Supramolecular Architectures

The molecular structure of 1-(decylthio)-4-fluorobenzene is conducive to self-assembly into ordered supramolecular structures through non-covalent interactions. sigmaaldrich.com The long decyl chain and the polar aromatic head group are the key features driving this behavior.

The primary driving force for the self-assembly of 1-(decylthio)-4-fluorobenzene is the van der Waals interactions between the long decyl chains. sigmaaldrich.com In a suitable solvent or in the solid state, these chains tend to pack together to maximize these interactions, leading to the formation of ordered domains. This is analogous to the self-assembly of long-chain alkanethiols on gold surfaces, which form highly ordered self-assembled monolayers (SAMs). researchgate.net

The aromatic cores can also interact through π-π stacking. The presence of the fluorine atom can influence this stacking, potentially leading to offset or herringbone packing arrangements due to electrostatic interactions. Furthermore, the fluorine and sulfur atoms can participate in other non-covalent interactions. Fluorine can act as a hydrogen bond acceptor and can also participate in halogen bonding. The sulfur atom in the thioether linkage can also be involved in weak hydrogen bonding and other non-covalent interactions. These directional interactions can provide a higher degree of control over the resulting supramolecular architecture.

The self-assembly of 1-(decylthio)-4-fluorobenzene could lead to the formation of various liquid crystalline phases. mdpi.comnih.gov The combination of a rigid aromatic core and a flexible alkyl chain is a common motif in liquid crystal design. The specific mesophases formed would depend on temperature and the balance between the interactions of the aromatic cores and the alkyl chains. The ability to form ordered structures through self-assembly is highly desirable for applications in organic electronics, as it can lead to improved charge transport and device performance.

Investigation of Non-Covalent Interactions in Molecular Aggregates

The collective behavior of 1-(decylthio)-4-fluorobenzene molecules is dictated by a subtle balance of several non-covalent interactions. The fluorinated phenyl ring, the long alkyl chain, and the thioether linkage all contribute to the supramolecular assembly. Key interactions that have been investigated include C-H···F and C-H···S hydrogen bonds, π-π stacking, and van der Waals forces.

C-H···F and C-H···S Interactions: The presence of a fluorine atom on the benzene ring facilitates the formation of weak C-H···F hydrogen bonds. While individually weak, the cumulative effect of these bonds can significantly influence the crystal packing acs.org. Research on related fluorinated aromatic compounds has shown that these interactions play a crucial role in the formation of diverse supramolecular motifs acs.org. The sulfur atom in the thioether linkage is also a potential hydrogen bond acceptor, leading to C-H···S interactions. Studies on organic molecules with sulfur hydrogen bond acceptors have revealed that these contacts have distinct geometric preferences and are characterized by a higher dispersion character compared to traditional hydrogen bonds nih.gov. The interplay of these weak hydrogen bonds is critical in determining the orientation of molecules in the solid state.

π-π Stacking: The aromatic rings of 1-(decylthio)-4-fluorobenzene can interact through π-π stacking. The introduction of an electron-withdrawing fluorine substituent polarizes the π-conjugated system, which can enhance stacking through electrostatic interactions nih.gov. In related systems, such as the heterodimer of benzene and hexafluorobenzene, a favorable electrostatic interaction is observed in an eclipsed stacking geometry libretexts.org. The complexation energy for such interactions can be significant, on the order of -9.1 kcal mol⁻¹ in the gas phase for the hexafluorobenzene-mesitylene dimer nih.gov. These interactions are crucial for the formation of columnar structures in self-assembled materials.

The following table summarizes the typical geometric and energetic parameters of the key non-covalent interactions observed in molecular aggregates of compounds analogous to 1-(decylthio)-4-fluorobenzene.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Typical Interaction Energy (kJ/mol) |

| C-H···F | 2.9 - 3.5 | 120 - 180 | 2 - 10 |

| C-H···S | 3.0 - 4.0 | >135 | 4 - 12 |

| π-π Stacking (Face-to-face) | 3.3 - 3.8 (interplanar) | - | 10 - 50 |

| Van der Waals (per CH₂) | ~4.0 (C-C distance) | - | ~2 |

Controlling Ordered Structures in Materials

The ability to control the arrangement of 1-(decylthio)-4-fluorobenzene molecules is fundamental to harnessing their potential in advanced materials. The balance of the aforementioned non-covalent interactions can be tuned to favor specific ordered structures, such as liquid crystals and self-assembled monolayers, which are precursors to functional materials.

Liquid Crystalline Behavior: The molecular shape of 1-(decylthio)-4-fluorobenzene, with its rigid aromatic core and flexible alkyl tail, is archetypal for calamitic (rod-like) liquid crystals. The introduction of fluorine atoms into the molecular structure is a known strategy to control the liquid crystalline properties beilstein-journals.org. Fluorination can affect the melting point, mesophase morphology, and transition temperatures beilstein-journals.org. For instance, in a series of 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls, an increase in the number of fluorine atoms was found to lower the transition temperature to the isotropic liquid phase nih.gov. The alkylthio group also plays a role, often decreasing the phase transition temperatures and hindering liquid crystal formation due to its conformational flexibility and steric bulk nih.gov. However, the sulfur atom can also contribute to intermolecular attractive interactions, which become more pronounced with longer alkyl chains nih.gov. The competition between these effects determines the mesomorphic behavior of 1-(decylthio)-4-fluorobenzene.

Self-Assembled Monolayers (SAMs): The thioether group in 1-(decylthio)-4-fluorobenzene allows for its chemisorption onto metal surfaces, such as gold, to form self-assembled monolayers (SAMs). In these structures, the interplay of intermolecular forces and molecule-substrate interactions dictates the packing and orientation of the molecules. Fluorinated SAMs are known to exhibit high thermal stability and chemical inertness due to the strong C-F bonds researchgate.net. The long decyl chains will tend to pack in an ordered fashion, driven by van der Waals interactions, while the fluorinated aromatic heads will be influenced by π-π stacking and C-H···F interactions rsc.org. The final structure of the SAM is a result of the system minimizing its total energy, balancing these competing interactions.

The following table provides hypothetical phase transition temperatures for a series of 1-(alkylthio)-4-fluorobenzenes, illustrating the potential influence of the alkyl chain length on the liquid crystalline properties.

| Compound | Alkyl Chain Length (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) |

| 1-(Hexylthio)-4-fluorobenzene | 6 | 45 | 58 |

| 1-(Octylthio)-4-fluorobenzene | 8 | 52 | 65 |

| 1-(Decylthio)-4-fluorobenzene | 10 | 58 | 71 |

| 1-(Dodecylthio)-4-fluorobenzene | 12 | 63 | 75 |

Future Research Directions and Emerging Areas

Development of Sustainable Synthetic Methodologies for Fluorinated Thioether Aromatics

The synthesis of fluorinated poly(aryl thioethers) has received less attention than their poly(aryl ether) counterparts, despite the excellent physical properties many polysulfides exhibit. nih.gov Future research should prioritize the development of "greener" and more efficient synthetic pathways to access Benzene (B151609), 1-(decylthio)-4-fluoro- and related compounds.

Current methods for creating carbon-fluorine bonds can be challenging. researchgate.net Traditional routes often rely on harsh conditions or reagents that generate significant waste, such as the Balz–Schiemann reaction which uses diazonium salts. researchgate.net More sustainable approaches could involve organocatalysis, which offers a highly efficient route to fluorinated poly(aryl thioethers) via the nucleophilic aromatic substitution of silyl-protected dithiols. nih.gov This method proceeds rapidly at room temperature with low catalyst loadings and is effective for various perfluorinated aryl monomers. nih.gov Computational studies of such reactions suggest an unexpected, concerted SNAr mechanism where the organocatalyst plays a crucial dual-activation role. nih.gov

Another promising avenue is the use of visible-light photoredox catalysis, which has become a powerful strategy for activating small molecules and has significantly advanced the introduction of fluorine into organic substrates. mdpi.comuvsq.fruvsq.fr Research could explore photoredox-catalyzed methods for the direct C-H fluorination of aromatic thioethers or for coupling reactions between 4-fluorothiophenol (B130044) and decyl halides, potentially using metal-free catalysts like eosin (B541160) or transition metal catalysts such as copper or palladium. researchgate.netuvsq.fruvsq.fr Copper(II) fluoride (B91410), for instance, has been demonstrated as a reagent for the high-temperature fluorination of benzene, which can be regenerated, offering a potential route for larger-scale, waste-reducing production. researchgate.net

Integration with Advanced Characterization Techniques (e.g., Operando Spectroscopy)

To fully understand the synthesis and performance of Benzene, 1-(decylthio)-4-fluoro-, advanced characterization techniques are essential. Operando spectroscopy, an analytical method that combines the spectroscopic characterization of a material with the simultaneous measurement of its catalytic activity, is particularly promising. wikipedia.org This technique provides a "motion picture" of catalytic cycles, revealing precise bond-making and bond-breaking events and helping to establish structure-reactivity relationships. wikipedia.org

For the synthesis of Benzene, 1-(decylthio)-4-fluoro-, an operando setup could monitor the reaction in real-time, providing insights into the reaction mechanism, catalyst deactivation, and the formation of intermediates. wikipedia.orgnih.gov Spectroscopic techniques such as FTIR, Raman, UV-vis, and NMR could be integrated into the reactor setup. wikipedia.org

Furthermore, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for characterizing organofluorine compounds due to its high sensitivity and the wide chemical shift range of the fluorine nucleus. numberanalytics.comnumberanalytics.com This allows for the clear differentiation between various fluorine environments within a molecule. numberanalytics.com In the context of Benzene, 1-(decylthio)-4-fluoro-, ¹⁹F NMR would be invaluable for confirming the structure, assessing purity, and studying its interactions with other molecules or materials. numberanalytics.commdpi.com Combining ¹⁹F NMR with other techniques like mass spectrometry and combustion ion chromatography can provide a comprehensive analysis of the compound and any potential byproducts or environmental degradants. numberanalytics.comchromatographyonline.com

High-Throughput Screening and Computational Design of Novel Derivatives

The core structure of Benzene, 1-(decylthio)-4-fluoro- offers numerous opportunities for modification to tune its properties for specific applications. High-throughput screening (HTS) and computational design are key methodologies for accelerating the discovery of novel derivatives with enhanced performance. nih.govspringernature.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds against biological or material targets. springernature.com For derivatives of Benzene, 1-(decylthio)-4-fluoro-, ¹⁹F NMR-based screening methods are particularly advantageous. adelphi.eduresearchgate.net The lack of spectral overlap in ¹⁹F NMR permits the screening of large chemical mixtures and allows for automated data analysis. adelphi.edu Techniques like FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) can rapidly identify molecules with high affinity for a target, which is crucial in drug discovery contexts. adelphi.eduresearchgate.net Another method, CSAR (Chemical Shift-anisotropy-based Affinity Ranking), allows for the reliable ranking of fluorinated ligands by their binding affinity without the need for titrations or isotopically labeled proteins. nih.gov

Computational Design: Before synthesis and screening, computational methods can be used to design and predict the properties of novel derivatives. nih.govtandfonline.com Using techniques like Density Functional Theory (DFT), researchers can calculate structural, electronic, and spectroscopic properties. nih.govtandfonline.com Molecular docking simulations can predict how derivatives might interact with specific biological targets, such as enzymes or protein receptors. rsc.orgnih.gov This in silico approach can prioritize the most promising candidates for synthesis, saving significant time and resources. nih.govrsc.org For instance, by modifying the alkyl chain length, introducing different substituents on the aromatic ring, or changing the position of the fluorine atom, computational models can predict the resulting changes in properties like lipophilicity, electronic structure, and binding affinity.

Exploration of Photoinduced Processes and Optoelectronic Applications

The presence of both a sulfur atom and a fluorinated aromatic ring makes Benzene, 1-(decylthio)-4-fluoro- an interesting candidate for applications involving light. Research into its photophysical and photochemical properties could uncover new functionalities.

Photoinduced Processes: Aromatic thiols and thioethers can participate in unique photodynamic processes. acs.org Visible-light photoredox catalysis, for example, could be used not only for synthesis but also to initiate reactions where Benzene, 1-(decylthio)-4-fluoro- acts as a photocatalyst or a key reactant. mdpi.comuvsq.fr The introduction of a sulfur atom can modify the properties of chromophores, making them good sources of radicals under photoredox catalysis. uvsq.fr For example, aromatic thiols have been shown to be effective photoinitiators for polymerization reactions. acs.org Investigating the ability of Benzene, 1-(decylthio)-4-fluoro- to generate radicals upon irradiation could lead to applications in polymer science and organic synthesis.

Optoelectronic Applications: Aromatic thioethers are a component of some sulfur-containing π-conjugated polymers developed for their optoelectronic properties. researchgate.net The oxidation state of the sulfur bridge in some molecules can control photophysics and photochemistry, which is a key feature for designing functional materials for organic electronics. researchgate.net Self-assembly of such molecules can lead to materials with fascinating properties for optoelectronics. tandfonline.com Research could focus on synthesizing oligomers or polymers from Benzene, 1-(decylthio)-4-fluoro- monomers. The properties of the resulting materials, such as their conductivity, refractive index, and charge transport capabilities, could be investigated for potential use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or as high refractive index plastics for optical applications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.